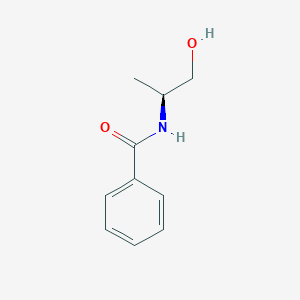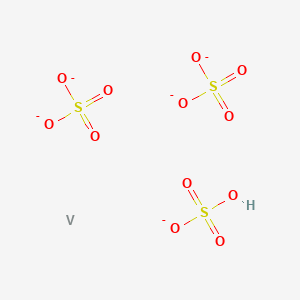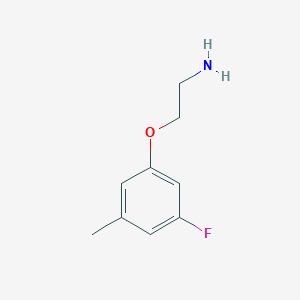
(s)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin is a derivative of camptothecin, a well-known alkaloid extracted from the Chinese tree Camptotheca acuminata. This compound is notable for its potent antitumor activity, making it a significant subject of research in medicinal chemistry and oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin typically involves multiple steps starting from camptothecin. The process includes:
Protection of Hydroxyl Groups: The hydroxyl groups of camptothecin are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Piperazine Moiety: The protected camptothecin undergoes a nucleophilic substitution reaction with 4-methylpiperazine to introduce the piperazine moiety.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
(S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can modify the piperazine moiety or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of camptothecin with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
(S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of camptothecin derivatives.
Biology: The compound is used in cell biology to study its effects on cell proliferation and apoptosis.
Medicine: It is investigated for its potential as an anticancer agent, particularly in targeting topoisomerase I, an enzyme crucial for DNA replication.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The primary mechanism of action of (S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
Topotecan: Another camptothecin derivative used clinically as an anticancer agent.
Irinotecan: A prodrug that is converted into its active form, SN-38, which also inhibits topoisomerase I.
Camptothecin: The parent compound from which many derivatives, including (S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin, are synthesized.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to camptothecin. These modifications also potentially improve its selectivity and potency against certain cancer cell lines.
This compound continues to be a focal point in the development of new anticancer therapies, highlighting the importance of structural modifications in drug design.
Properties
Molecular Formula |
C26H28N4O5 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
19-ethyl-7,19-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C26H28N4O5/c1-3-26(34)19-11-21-23-15(12-30(21)24(32)18(19)14-35-25(26)33)10-16-17(22(31)5-4-20(16)27-23)13-29-8-6-28(2)7-9-29/h4-5,10-11,31,34H,3,6-9,12-14H2,1-2H3 |
InChI Key |
KWZZLDXIKMLRPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN6CCN(CC6)C)O)N=C4C3=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12064395.png)






![Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]-](/img/structure/B12064441.png)


![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)

![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)
